Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
Description
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate is a halogenated aromatic ester with the molecular formula C₁₂H₁₀BrF₂NO₂ (CAS: 1807073-86-4) . Its structure features:
- Bromine at position 2 (providing electrophilic reactivity for substitution reactions).
- Difluoromethyl group at position 3 (introducing metabolic stability and lipophilicity via fluorine’s inductive effects) .
- Ethyl ester at the carboxylate position (modulating solubility and hydrolysis kinetics).
This compound’s design leverages fluorine’s role in improving bioavailability and resistance to oxidative metabolism, as seen in fluorinated pharmaceuticals . Its multifunctional substituents make it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-6(5-15)3-7(9(8)12)10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYHYFLOOPDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the cyano and difluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The table below compares key substituents and their impacts:
Key Insights :
- Bromine: Unlike non-halogenated analogs (e.g., ethyl benzoate), bromine at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura), critical for derivatization .
- Fluorine vs. Trifluoromethyl : The difluoromethyl group (CF₂H) offers a balance between metabolic stability and steric bulk, whereas trifluoromethyl (CF₃) increases lipophilicity but may hinder target binding .
- Cyano Group: Position 5’s cyano group enhances dipole interactions in target binding compared to methyl or hydrogen substituents.
Positional Isomerism Effects
The compound’s closest structural analog, ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate (CAS 1807073-86-4), differs in substituent positions (cyano at 3 vs. 5) and backbone (phenylacetate vs. benzoate). This positional shift alters:
- Steric Accessibility : The phenylacetate backbone may reduce steric hindrance for enzymatic interactions compared to benzoates .
Biological Activity
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate is a complex organic compound characterized by multiple functional groups, including a bromine atom, a cyano group, and a difluoromethyl group. These structural components significantly influence its biological activity, making it an interesting subject for research in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO. Its unique structure can be analyzed as follows:
| Component | Description |
|---|---|
| Bromine Atom | Enhances reactivity and potential for enzyme interaction. |
| Cyano Group | Increases polarity and can participate in hydrogen bonding. |
| Difluoromethyl Group | Enhances lipophilicity and stability, improving membrane permeability. |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's ability to cross cell membranes, facilitating access to intracellular targets. The cyano group can engage in hydrogen bonding, which may influence the compound's potency and selectivity in biological systems.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound may inhibit bacterial growth by interfering with critical cellular processes.
Anti-inflammatory Activity
Research indicates that similar compounds can exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load at concentrations as low as 16 μg/mL, indicating strong bactericidal properties .
- Inflammation Models : In murine models of inflammation, the administration of this compound resulted in a marked decrease in edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
